4-Chloro-2,3,5-trimethoxyaniline is an aromatic amine compound with the chemical formula C10H14ClN1O3. It is characterized by the presence of a chloro substituent and three methoxy groups on the aromatic ring. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
The compound can be synthesized from readily available starting materials such as 4-chlorophenol and 3,4,5-trimethoxyaniline. The synthesis typically involves a series of reactions that allow for the introduction of functional groups and the formation of the desired structure.
4-Chloro-2,3,5-trimethoxyaniline falls under the classification of organic compounds, specifically within the category of substituted anilines. It is also categorized as a phenolic compound due to the presence of a hydroxyl group on the aromatic system.
The synthesis of 4-Chloro-2,3,5-trimethoxyaniline can be achieved through several methods:
In an industrial context, large-scale reactors are used to manage the exothermic nature of these reactions. Techniques such as recrystallization or chromatography are employed for purification purposes, ensuring high purity and consistency in the final product.
The molecular structure of 4-Chloro-2,3,5-trimethoxyaniline features:
4-Chloro-2,3,5-trimethoxyaniline can undergo various chemical reactions:
The mechanism of action for 4-Chloro-2,3,5-trimethoxyaniline involves:
Research indicates that compounds like this may exhibit anti-inflammatory and anticancer activities through their interactions with biological targets.
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
4-Chloro-2,3,5-trimethoxyaniline has several applications:
This compound's unique combination of functional groups enhances its reactivity and interaction with biological targets, making it valuable for research and potential therapeutic applications.
4-Chloro-2,3,5-trimethoxyaniline (CAS# 870962-53-1; MW: 217.65 g/mol; C~9~H~12~ClNO~3~) emerged in the late 20th century as a structurally unique aniline derivative characterized by its distinct electron distribution pattern and steric profile. The compound features a chloro substituent positioned ortho to the amino group and flanked by three methoxy functionalities, creating a sterically encumbered yet electron-rich aromatic system. This specific substitution pattern differentiates it from simpler alkoxyanilines and confers unique reactivity in nucleophilic aromatic substitution reactions. Initially cataloged as a chemical building block, its transition to medicinal chemistry relevance began with the discovery that the trimethoxyaniline pharmacophore is a critical component of several tubulin-targeting agents and kinase inhibitors [1]. The compound's commercial availability from specialized suppliers (typically stored at 2-8°C under inert conditions) facilitated its rapid adoption in drug discovery programs targeting oncological and neurological disorders [1].
Table 1: Key Historical Milestones of 4-Chloro-2,3,5-Trimethoxyaniline
Time Period | Development Phase | Significant Advancements |
---|---|---|
Pre-2000 | Chemical Exploration | Initial synthesis and characterization as specialty chemical |
2000-2010 | Early Pharmacological Studies | Identification as key fragment in tubulin polymerization inhibitors |
2010-Present | Medicinal Chemistry Applications | Rational incorporation into kinase inhibitor scaffolds and dark kinase probes |
The trimethoxyaniline moiety has proven instrumental in developing chemical probes for understudied "dark kinases," particularly cyclin G-associated kinase (GAK). SGC-GAK-1 (Compound 1), a potent selective inhibitor incorporating 4-chloro-2,3,5-trimethoxyaniline, demonstrates IC~50~ = 48 nM in cellular target engagement assays with >50-fold selectivity across a 400-kinase panel [2]. This compound engages GAK through interactions between the aniline's methoxy groups and hydrophobic regions of the ATP-binding site. However, metabolic stability studies revealed significant liabilities: mouse liver microsomal assays showed rapid degradation (T~1/2~ = 5.7 min; Clint = 990 mL/min/kg) primarily through cytochrome P450-mediated oxidative demethylation of the trimethoxyaniline group [2].
Metabolite identification revealed that approximately 85% of oxidative metabolism occurred on the aniline moiety, with the primary metabolite resulting from O-demethylation (m/z +14 corresponding to loss of CH~2~) [2]. To address this, researchers synthesized analogs replacing the trimethoxyaniline with bioisosteres like methylenedioxy (Compound 9) and difluoroaniline (Compounds 10-11). While the methylenedioxy variant maintained GAK potency (IC~50~ = 22 nM), it only marginally improved metabolic stability (T~1/2~ = 8.9 min). The pentafluoroaniline analog (Compound 12) exhibited superior stability (T~1/2~ = 45.6 min) but significantly reduced biochemical potency (K~i~ = 880 nM), highlighting the critical balance between target affinity and metabolic resilience [2].
Table 2: Metabolic Stability and GAK Inhibition Profiles of Trimethoxyaniline Analogs
Cmpd | Aniline Modification | MLM T~1/2~ (min) | GAK Biochemical K~i~ (nM) | Cell Target Engagement IC~50~ (nM) |
---|---|---|---|---|
1 | 3,4,5-(OMe)~3~ | 5.7 | 48 | 48 |
9 | 2,3-O-CH~2~-O- | 8.9 | 22 | 44 |
10 | 2,5-F~2~ | 1.7 | 110 | 1240 |
11 | 2,4-F~2~ | 3.2 | 95 | 1520 |
12 | 2,3,4,5,6-F~5~ | 45.6 | 880 | >10,000 |
The electron-donating properties and steric profile of 4-chloro-2,3,5-trimethoxyaniline make it invaluable for constructing biologically active heterocycles, particularly in anticancer agents targeting tubulin and kinase pathways. In combretastatin-inspired hybrids, this aniline serves as the equivalent of the trimethoxyphenyl (Ring A) in Combretastatin A-4 (CA-4), constrained within β-lactam architectures to prevent cis-trans isomerization. Compound 10n (3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) incorporates the aniline as part of a β-lactam ring system, demonstrating potent antiproliferative activity (IC~50~ = 17 nM in MCF-7 cells) through tubulin polymerization inhibition [9]. Molecular docking confirms the trimethoxyaniline-derived moiety occupies the colchicine binding site through hydrophobic interactions with Leu252, Ala250, and Val238 residues [9].
In oxadiazole-based tubulin inhibitors, the aniline enhances DNA gyrase inhibition and antiproliferative activity. Compound 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) demonstrated significant anticancer activity against CNS cancer (SNB-19; PGI = 65.12), non-small cell lung cancer (NCI-H460; PGI = 55.61), and breast cancer (SNB-75; PGI = 54.68) cell lines at 10 µM [3]. The molecular hybridization approach integrates this aniline with diarylpyrimidine scaffolds to generate multi-targeted agents. For instance, molecular modeling demonstrates that the trimethoxyphenyl group anchors to the DFG-out conformation in VEGFR-2, mimicking the binding mode of sorafenib while simultaneously engaging tubulin at the colchicine site [4].
Table 3: Anticancer Activity of Heterocyclic Compounds Incorporating 4-Chloro-2,3,5-Trimethoxyaniline
Compound Class | Representative Structure | Key Biological Activity | Potency (IC~50~/PGI) |
---|---|---|---|
β-Lactam/CA-4 Hybrid | 3-Chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (10n) | Tubulin polymerization inhibition | 17 nM (MCF-7) |
Oxadiazole Derivative | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | Antiproliferative (NCI panel) | PGI: 65.12 (SNB-19) |
Diarylurea-Pyrimidine Hybrid | Fixed 2-methoxy-4-methyl pyrimidine with 3,5-dimethoxy diarylurea | Kinase inhibition (VEGFR-2/Tubulin) | Dual-target submicromolar activity |
The strategic incorporation of 4-chloro-2,3,5-trimethoxyaniline into diverse heterocyclic systems exploits three key properties: (1) The chloro group enables versatile cross-coupling reactions for fragment convergence; (2) The three methoxy groups provide optimal hydrophobicity for target binding; and (3) The electron-rich aromatic system stabilizes charge-transfer complexes with biological targets. These features collectively establish this aniline derivative as a privileged scaffold in oncology-focused medicinal chemistry, bridging traditional cytotoxic agents and modern targeted therapies [3] [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1